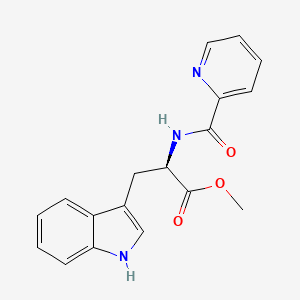

Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate

描述

Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate (CAS synonyms: AKOS017069792) is a chiral tryptophan derivative characterized by:

- Indole moiety: A 1H-indol-3-yl group, a common structural feature in bioactive alkaloids and pharmaceuticals.

- Pyridin-2-ylformamido substituent: A pyridine ring linked via a formamido group at the α-carbon.

- Methyl ester: A terminal methyl ester group enhancing solubility and metabolic stability.

- Stereochemistry: The (2R) configuration at the α-carbon distinguishes it from S-configured analogues, influencing its biological interactions .

The molecular formula is inferred as C₁₈H₁₇N₃O₃ (based on structural similarity to ’s C₁₂H₁₄N₂O₂ with additional pyridin-2-ylformamido substituents). Its synthesis likely involves Pd-catalyzed coupling or peptide-like amidation, as seen in related compounds .

属性

分子式 |

C18H17N3O3 |

|---|---|

分子量 |

323.3 g/mol |

IUPAC 名称 |

methyl (2R)-3-(1H-indol-3-yl)-2-(pyridine-2-carbonylamino)propanoate |

InChI |

InChI=1S/C18H17N3O3/c1-24-18(23)16(21-17(22)15-8-4-5-9-19-15)10-12-11-20-14-7-3-2-6-13(12)14/h2-9,11,16,20H,10H2,1H3,(H,21,22)/t16-/m1/s1 |

InChI 键 |

ZNZYAGDAFZDETL-MRXNPFEDSA-N |

手性 SMILES |

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=N3 |

规范 SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=N3 |

产品来源 |

United States |

准备方法

合成路线和反应条件

(2R)-3-(1H-吲哚-3-基)-2-(吡啶-2-基甲酰胺基)丙酸甲酯的合成通常涉及多步有机反应。一种常见的方法是从吲哚和吡啶衍生物开始,然后通过一系列反应(包括酰胺化和酯化)进行偶联。反应条件通常需要使用催化剂、溶剂和控制温度来确保所需的立体化学和产率。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对成本效益和效率进行优化,通常使用连续流反应器和自动化系统来维持一致的质量和产率。

化学反应分析

反应类型

(2R)-3-(1H-吲哚-3-基)-2-(吡啶-2-基甲酰胺基)丙酸甲酯可以进行多种化学反应,包括:

氧化: 这种反应可以改变吲哚或吡啶环上的官能团。

还原: 这可以用来还原化合物中存在的任何双键或羰基。

取代: 亲核和亲电取代反应都可能发生,尤其是在芳环上。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 通常使用还原剂,例如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。

取代: 可以在不同的条件下使用卤素 (Cl2, Br2) 或亲核试剂 (NH3, OH-) 等试剂。

主要产物

从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生羟基化的衍生物,而取代可能会在芳香环上引入新的官能团。

科学研究应用

(2R)-3-(1H-吲哚-3-基)-2-(吡啶-2-基甲酰胺基)丙酸甲酯在科学研究中具有多种应用:

化学: 它被用作合成更复杂分子的构建块。

生物学: 该化合物的潜在生物活性使其成为细胞生物学和生物化学研究的候选者。

医药: 其结构特征在开发新药方面具有重要意义,特别是针对神经或炎症途径的药物。

工业: 它可用于开发新材料或作为合成其他工业相关化合物的先驱。

作用机制

(2R)-3-(1H-吲哚-3-基)-2-(吡啶-2-基甲酰胺基)丙酸甲酯发挥作用的机制尚未完全了解。据信它通过其吲哚和吡啶基团与特定分子靶标(例如酶或受体)相互作用。这些相互作用可以调节各种生化途径,从而导致其观察到的生物活性。

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

C2-Arylated Indole Derivatives

- Methyl (2S)-3-(2-phenyl-1H-indol-3-yl)-2-[trifluoroacetamido]propanoate (14a): Substituent: Phenyl group at indole C2, trifluoroacetamido at α-carbon. Stereochemistry: (2S) configuration. Synthesis: Pd(OAc)₂-catalyzed arylation (48% yield) .

- Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a): Substituent: Acetamido group at α-carbon. Synthesis: Quantitative yield via Pd-catalyzed arylation . Comparison: Simpler acetamido group vs.

Unsubstituted Indole Derivatives

- Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate: Substituent: Amino group at α-carbon. Stereochemistry: (2R) configuration. Role: Intermediate for further functionalization (e.g., pyridin-2-ylformamido addition) .

Variations in the α-Carbon Amide Group

Branched or Bulky Amides

- Methyl (2S)-2-[(2R)-4-methyl-2-(trifluoroacetamido)pentanamido]propanoate (16b): Substituent: Branched trifluoroacetamido-pentanamide. Stereochemistry: (2S) configuration. Synthesis: 12% yield via Pd-catalyzed coupling . Comparison: Bulky substituents may hinder membrane permeability compared to the target’s planar pyridine ring .

Protecting Group Strategies

- (R)-Methyl 2-(tert-butoxycarbonyl)-3-(7-phenyl-1H-indol-3-yl)propanoate (20): Substituent: tert-Boc protection. Stereochemistry: (R) configuration. Application: Intermediate for deprotection to free amines, contrasting with the target’s stable pyridin-2-ylformamido group .

Stereochemical Comparisons

- S-Configured Analogues: Most compounds in , and 8 adopt the (2S) configuration. Example: Methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate (3) shows distinct chiral recognition in receptor binding (e.g., formyl-peptide receptors) .

- R-Configured Target Compound :

Key Research Findings

Stereochemistry-Driven Bioactivity : S-configured analogues (e.g., 3a) exhibit agonist activity at formyl-peptide receptors, while R-configured compounds (e.g., Anamorelin intermediates) show distinct pharmacological profiles .

Impact of Indole Substitution : C2-arylation (e.g., phenyl, trimethylphenyl) in and enhances hydrophobicity but may reduce solubility compared to the target compound.

Synthetic Efficiency : Pd-catalyzed methods (e.g., ) achieve moderate yields (12–48%), whereas simpler amidation () yields up to 97% .

生物活性

Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features an indole moiety, which is known for its diverse biological activities, and a pyridine ring that can enhance its interaction with biological targets.

Methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate exhibits biological activity through several potential mechanisms:

- Interaction with Receptors : The indole and pyridine components can interact with various receptors, potentially influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus affecting cellular processes.

- Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Research has indicated that methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate may possess anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, methyl (2R)-3-(1H-indol-3-yl)-2-(pyridin-2-ylformamido)propanoate was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM after 48 hours of treatment. The study concluded that the compound's action was mediated through the activation of caspase pathways leading to programmed cell death.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity. This suggests potential applications in treating infections caused by resistant bacterial strains.

Data Summary Table

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 25 µM | Induction of apoptosis via caspase activation |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Inhibition of bacterial cell wall synthesis |

| Antimicrobial | Escherichia coli | 64 µg/mL | Disruption of metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。